
3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with three methoxy groups (OCH3) attached to the benzene ring at positions 3, 4, and 5. It also has a pyrrolidin-3-yl group attached to the nitrogen of the benzamide, and a 3-methyl-1,2,4-oxadiazol-5-yl group attached to the pyridin-2-yl .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring with the methoxy groups would contribute to the planarity of the molecule, while the pyrrolidin-3-yl and 3-methyl-1,2,4-oxadiazol-5-yl groups could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide core could undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
The chemical structure of 3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is closely related to compounds synthesized in studies on polycyclic systems containing 1,2,4-oxadiazole rings. These studies involve the synthesis of novel compounds that could have potential biological applications (Kharchenko et al., 2008).
Prediction of Biological Activity
Such compounds are often synthesized and then analyzed using prediction models to forecast their biological activities, offering insights into potential therapeutic applications (Kharchenko et al., 2008).
Anticancer Properties
A related study involves the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating potential anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
Chemical Interactions and Properties
Chemical Synthesis and Interactions
The synthesis of such compounds often involves complex chemical interactions, as seen in the synthesis of related pyridine and isoxazole derivatives (Guleli et al., 2019).
Chemical Characterization
In-depth chemical characterization of these compounds, including their molecular structure and properties, is crucial for understanding their potential applications (Hussein et al., 2000).
Molecular Docking and Computational Studies
Advanced computational methods like molecular docking are used to explore the interaction of these compounds with biological targets, shedding light on their mechanism of action (Mansour et al., 2021).
Potential Therapeutic Applications
Antibacterial Activity
Studies have demonstrated the antibacterial properties of related compounds, indicating a potential pathway for the development of new antibiotics (Song et al., 2017).
Evaluation Against Specific Diseases
The compounds’ efficacy against particular diseases, such as cancer, is often a focus, with studies examining their impact on various cancer cell lines (Ravinaik et al., 2021).
Study of Metabolic Processes
Understanding the metabolic processes related to these compounds, especially their interaction with enzymes and biological pathways, is crucial for their application in therapeutic contexts (Wang et al., 2014).
Antioxidant Activity
Some compounds in this class have shown significant antioxidant properties, indicating potential for use in conditions where oxidative stress is a factor (Tumosienė et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 2112576 , which could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
One tmp-bearing compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Analysis
Cellular Effects
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , indicating that they may have broad effects on cellular function.
Molecular Mechanism
Tmp compounds are known to bind to the colchicine site of tubulin , which suggests that this compound may also interact with tubulin or similar proteins.
Dosage Effects in Animal Models
Tmp compounds have shown promising anti-fungal and anti-bacterial properties , which suggests that they may have dose-dependent effects in animal models.
Metabolic Pathways
Tmp compounds are closely related to gallic acid and methyl gallates , which are naturally occurring secondary metabolites found in plants.
Transport and Distribution
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , suggesting that they may be widely distributed within cells and tissues.
Subcellular Localization
Tmp compounds are known to bind to the colchicine site of tubulin , suggesting that they may localize to the cytoskeleton or other subcellular structures associated with tubulin.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-24-22(32-26-13)16-6-5-8-23-20(16)27-9-7-15(12-27)25-21(28)14-10-17(29-2)19(31-4)18(11-14)30-3/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWEJCHAKEHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

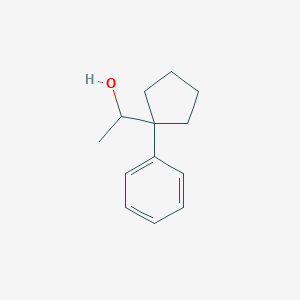
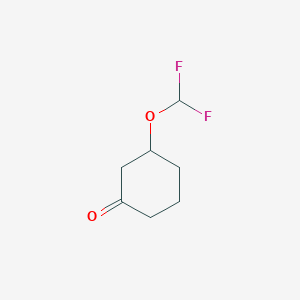
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)


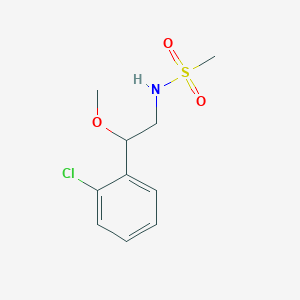
![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
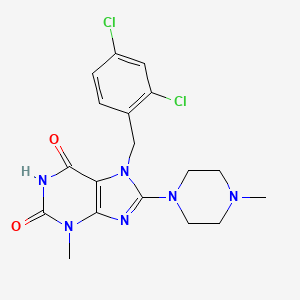
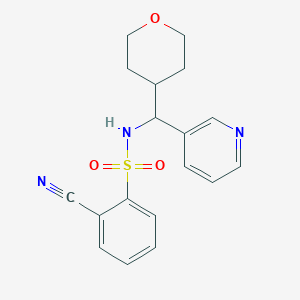
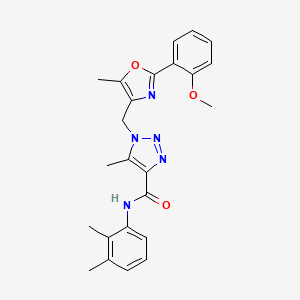
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
